molecular formula C9H12N2OS B2855614 2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole CAS No. 2175978-42-2

2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B2855614
CAS RN: 2175978-42-2
M. Wt: 196.27
InChI Key: ACJDLQPNGHBBBP-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives are a class of compounds that have gained attention due to their wide biological properties such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . They are small molecules containing five-member heterocyclic moieties and have been the subject of considerable interest for designing new antitumor agents .


Synthesis Analysis

1,3,4-thiadiazole derivatives can be synthesized using various methods. For instance, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The newly synthesized compounds can be characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives can vary depending on the substituents on the thiadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Safety And Hazards

The safety and hazards of 1,3,4-thiadiazole derivatives can vary depending on their specific structure and biological activity. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future research directions for 1,3,4-thiadiazole derivatives could include designing new derivatives with improved biological activities, studying their mechanisms of action in more detail, and developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

2-cyclobutyloxy-5-cyclopropyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-11-10-8(13-9)6-4-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJDLQPNGHBBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole

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